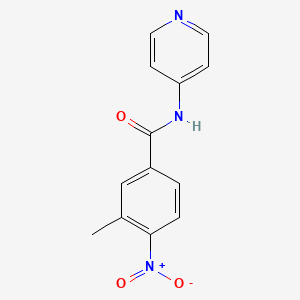
N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-biphenylcarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-biphenylcarboxamide, also known as MTCB, is a compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. MTCB is a synthetic molecule that belongs to the family of thiadiazole derivatives. It has been found to exhibit a range of biological activities, including anticonvulsant, anti-inflammatory, and antitumor properties.
Wirkmechanismus
The mechanism of action of N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-biphenylcarboxamide is not fully understood. However, it has been suggested that N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-biphenylcarboxamide may act as a positive allosteric modulator of GABA(A) receptors. GABA(A) receptors are ionotropic receptors that mediate the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) in the central nervous system. By modulating GABA(A) receptor activity, N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-biphenylcarboxamide may enhance the inhibitory effects of GABA and thereby reduce neuronal excitability.
Biochemical and Physiological Effects
N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-biphenylcarboxamide has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-biphenylcarboxamide enhances the activity of GABA(A) receptors in a concentration-dependent manner. N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-biphenylcarboxamide has also been shown to have anticonvulsant properties in animal models of epilepsy. In addition, N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-biphenylcarboxamide has been found to exhibit anti-inflammatory and antitumor properties in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-biphenylcarboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using standard organic chemistry techniques. N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-biphenylcarboxamide is also relatively stable and can be stored for long periods without significant degradation. However, N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-biphenylcarboxamide has some limitations for lab experiments. It has low solubility in water, which may limit its use in aqueous-based assays. Moreover, N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-biphenylcarboxamide has not been extensively studied in vivo, and its pharmacokinetic properties are not well understood.
Zukünftige Richtungen
There are several future directions for research on N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-biphenylcarboxamide. One direction is to investigate the potential use of N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-biphenylcarboxamide as a therapeutic agent for neurological disorders such as epilepsy and Alzheimer's disease. Another direction is to study the pharmacokinetic properties of N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-biphenylcarboxamide in vivo to better understand its potential applications in drug development. Furthermore, the development of more potent and selective GABA(A) receptor modulators based on the structure of N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-biphenylcarboxamide is an area of active research. Finally, the potential use of N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-biphenylcarboxamide as a probe in the study of GABA(A) receptor subtypes is an area that warrants further investigation.
Conclusion
In conclusion, N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-biphenylcarboxamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-biphenylcarboxamide exhibits anticonvulsant, anti-inflammatory, and antitumor properties and has been investigated for its potential use as a probe in the study of GABA(A) receptor subtypes. The mechanism of action of N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-biphenylcarboxamide is not fully understood, but it may act as a positive allosteric modulator of GABA(A) receptors. N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-biphenylcarboxamide has several advantages for lab experiments, but it also has some limitations. There are several future directions for research on N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-biphenylcarboxamide, including investigating its potential use as a therapeutic agent for neurological disorders and studying its pharmacokinetic properties in vivo.
Synthesemethoden
N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-biphenylcarboxamide can be synthesized using various methods, including the reaction of 4-biphenylcarboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 5-amino-1,3,4-thiadiazole-2-thiol. Another method involves the reaction of 4-biphenylcarboxylic acid with phosphorus oxychloride, followed by the reaction of the resulting acid chloride with 5-methyl-1,3,4-thiadiazole-2-thiol. The yield of N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-biphenylcarboxamide using these methods ranges from 50% to 70%.
Wissenschaftliche Forschungsanwendungen
N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-biphenylcarboxamide has been extensively studied for its potential applications in drug discovery and development. It has been found to exhibit anticonvulsant, anti-inflammatory, and antitumor properties. N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-biphenylcarboxamide has also been investigated for its potential use as a probe in the study of GABA(A) receptor subtypes. Moreover, N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-biphenylcarboxamide has been shown to have potential applications in the treatment of neurological disorders such as epilepsy and Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3OS/c1-11-18-19-16(21-11)17-15(20)14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-10H,1H3,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRPHYEUUOKGZAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)biphenyl-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-chlorobenzyl)thio]-5-(2-methylphenyl)-1,3,4-oxadiazole](/img/structure/B5691186.png)

![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(1H-pyrazol-4-yl)ethanamine](/img/structure/B5691201.png)
![2-chloro-N-{[(2-chlorophenyl)amino]carbonyl}benzenesulfonamide](/img/structure/B5691207.png)
![2-(ethylamino)-N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}-5-pyrimidinecarboxamide](/img/structure/B5691210.png)

![3-[2-(5-chloro-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-5,5-dimethyl-1,3-oxazolidine-2,4-dione](/img/structure/B5691219.png)
![2-(3-methoxybenzyl)-8-[(4-methylpyrimidin-5-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5691221.png)
![9-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5691230.png)
![3-{5-[(2R)-2-amino-2-cyclohexylacetyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}-N-isopropylpropanamide hydrochloride](/img/structure/B5691239.png)
![N-(4-methyl-1,3-thiazol-2-yl)-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B5691240.png)
![2,3,6-trimethyl-N-[1-(1-methyl-1H-imidazol-2-yl)butyl]-4-quinolinecarboxamide](/img/structure/B5691243.png)
![2-[2-(1H-imidazol-4-yl)ethyl]-9-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5691253.png)
![N-[4-(diethylamino)phenyl]-N'-(4-fluorophenyl)thiourea](/img/structure/B5691255.png)